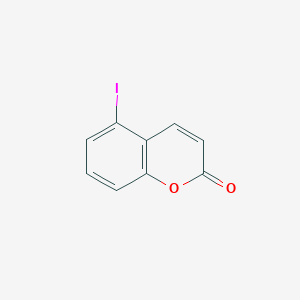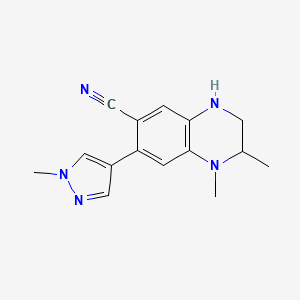
3-(Hydroxymethyl)-8-phenoxy-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-8-phenoxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hydroxymethyl group at the third position and a phenoxy group at the eighth position on the chromen-4-one scaffold. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-8-phenoxy-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-phenoxy-4H-chromen-4-one with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the third position. The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-(Hydroxymethyl)-8-phenoxy-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)-8-phenoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chromen-4-one core can be reduced to form the corresponding chromanol derivative.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)-8-phenoxy-4H-chromen-4-one.
Reduction: Formation of 3-(Hydroxymethyl)-8-phenoxy-4H-chromanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-8-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Hydroxymethyl)-8-methoxy-4H-chromen-4-one
- 3-(Hydroxymethyl)-8-ethoxy-4H-chromen-4-one
- 3-(Hydroxymethyl)-8-butoxy-4H-chromen-4-one
Uniqueness
3-(Hydroxymethyl)-8-phenoxy-4H-chromen-4-one is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness may contribute to its specific biological activities and potential therapeutic applications.
Propiedades
Número CAS |
63687-93-4 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-8-phenoxychromen-4-one |
InChI |
InChI=1S/C16H12O4/c17-9-11-10-19-16-13(15(11)18)7-4-8-14(16)20-12-5-2-1-3-6-12/h1-8,10,17H,9H2 |
Clave InChI |
ISHQDQMNVMGDLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC3=C2OC=C(C3=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)
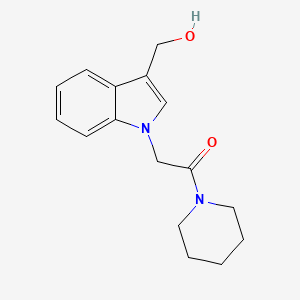
![3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B11849897.png)
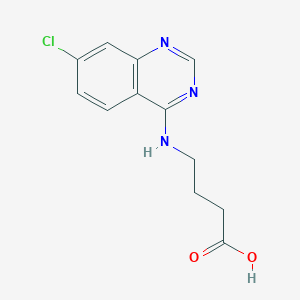
![tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11849915.png)
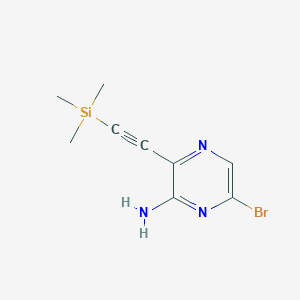
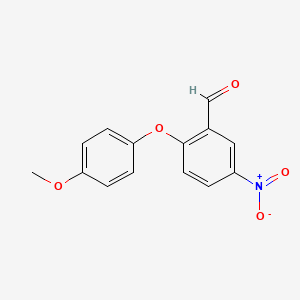
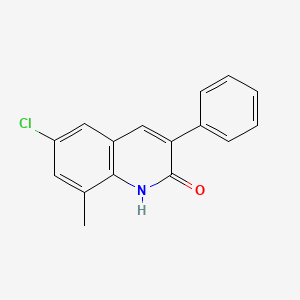
![6,7-Dimethoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11849932.png)
![8-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B11849939.png)
![6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11849942.png)
